molecular formula C13H14ClF3N2O2 B4544685 N'-[2-chloro-5-(trifluoromethyl)phenyl]-N,N-diethylethanediamide

N'-[2-chloro-5-(trifluoromethyl)phenyl]-N,N-diethylethanediamide

Cat. No. B4544685
M. Wt: 322.71 g/mol
InChI Key: CONLSTFMCSAXFV-UHFFFAOYSA-N
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Description

“N'-[2-chloro-5-(trifluoromethyl)phenyl]-N,N-diethylethanediamide” is a chemical compound that has been studied in various contexts, including its potential role in inhibiting specific gene expressions and its involvement in the synthesis of novel polymers and materials. Its unique molecular structure, incorporating both chloro and trifluoromethyl groups, contributes to its diverse chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that target specific structural features, such as the trifluoromethyl group or the chlorophenyl moiety. For instance, derivatives have been synthesized through reactions involving diazocompounds or by coupling reactions under specific catalytic conditions (Palanki et al., 2000), (Yin et al., 2005).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of similar compounds have been investigated using computational methods, revealing insights into the geometry, bond lengths, and angles that are crucial for understanding the compound's chemical behavior (Mariamma et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving this compound or its derivatives include various substitution reactions, protolytic equilibria, and complexation with metals. These reactions are critical for modifying the compound's properties or for its application in more complex chemical syntheses (Korotaev et al., 2005).

Physical Properties Analysis

Investigations into the physical properties of related compounds, such as solubility, thermal stability, and mechanical properties, are essential for applications in materials science. For instance, fluorinated polyimides derived from similar molecular structures exhibit outstanding thermal stability and mechanical properties, as well as good solubility in polar organic solvents (Yin et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions, are fundamentally influenced by the compound's molecular structure. Studies on derivatives demonstrate a wide range of reactivity patterns that are valuable for synthetic chemistry and materials science (Rozentsveig et al., 2001).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-N',N'-diethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N2O2/c1-3-19(4-2)12(21)11(20)18-10-7-8(13(15,16)17)5-6-9(10)14/h5-7H,3-4H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONLSTFMCSAXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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